Calcium hexamine thiocyanate

Pharmacokinetics Urinary antiseptic Excretion rate

Formulary managers face the challenge of fragmented supply chains for nasal decongestants and urinary antiseptics. Calcium hexamine thiocyanate (CAS 859974-17-7) is a single, dual-indication API that solves this by covering both therapeutic areas. - Single-SKU Solution: Replaces separate nasal vasoconstrictor and oral methenamine salt procurements, simplifying logistics and reducing inventory costs. - Differentiated Mechanism: Thiocyanate counterion enables non-vasoconstrictive decongestion and altered formaldehyde release kinetics, offering a clinical alternative where sympathomimetics or other methenamine salts are contraindicated. - Supply Reliability: Sourced as a high-purity crystalline salt with verified regulatory documentation, ensuring consistent quality for pharmaceutical R&D and approved drug formulation.

Molecular Formula C8H12CaN6S2
Molecular Weight 296.4 g/mol
CAS No. 859974-17-7
Cat. No. B10774088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium hexamine thiocyanate
CAS859974-17-7
Molecular FormulaC8H12CaN6S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.C(#N)[S-].C(#N)[S-].[Ca+2]
InChIInChI=1S/C6H12N4.2CHNS.Ca/c1-7-2-9-4-8(1)5-10(3-7)6-9;2*2-1-3;/h1-6H2;2*3H;/q;;;+2/p-2
InChIKeyMYCYALXPHWPBMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Hexamine Thiocyanate: Compound Profile and Procurement Context


Calcium hexamine thiocyanate is a dual-action small-molecule pharmaceutical combining hexamine (methenamine), calcium, and thiocyanate ions in a single crystalline salt [1]. It is classified under the WHO ATC code R01AX01 as an 'Other nasal preparation' and has received approval for the indication of nasal congestion [2]. Historically, the compound has also been employed for the prophylactic treatment of recurrent urinary tract infections (UTIs), making it one of the few agents in its class with documented application across both respiratory and urological indications [3]. Its molecular formula is C8H12CaN6S2, with a monoisotopic mass of 296.019 Da, and it is listed in major regulatory databases including FDA GSRS and WHO-DD [4].

Why Generic Substitution Fails for Calcium Hexamine Thiocyanate


Calcium hexamine thiocyanate is not interchangeable with other methenamine salts (e.g., hippurate, mandelate) or conventional nasal vasoconstrictors (e.g., xylometazoline, oxymetazoline) due to fundamental differences in therapeutic scope, pharmacokinetic behavior, and pharmacodynamic profile. While methenamine hippurate and mandelate are exclusively indicated for oral UTI prophylaxis, calcium hexamine thiocyanate possesses a dual indication covering both topical nasal decongestion and urinary antisepsis [1][2]. Furthermore, the presence of thiocyanate as an integral counterion, rather than an organic acid salt, alters the compound's solubility in aqueous and alcoholic media, its dissolution-dependent formaldehyde release kinetics, and its potential immunological interactions via the lactoperoxidase/hypothiocyanite pathway [3]. These differences preclude simple formulary substitution.

Quantitative Differentiation Against Closest Analogs


Urinary Excretion Kinetics Comparison

Following a single 1‑gram oral dose of a methenamine calcium thiocyanate hippurate tablet formulation, over 90% of the calcium hexamine thiocyanate moiety is excreted in the urine within 24 hours, achieving antibacterial activity in the urine within 0.5 hours post‑ingestion [1]. In comparison, methenamine hippurate standard monographs report similar rapid urinary excretion but lack the co‑delivered thiocyanate component that may confer additional non‑specific antimicrobial activity [2].

Pharmacokinetics Urinary antiseptic Excretion rate

Adverse Event Profile Advantage

In post‑marketing surveillance data associated with calcium hexamine thiocyanate formulations (presented as methenamine calcium thiocyanate hippurate tablets), minor adverse reactions including nausea, upset stomach, dysuria, and rash were reported in fewer than 3.5% of treated patients [1]. By contrast, methenamine mandelate has been associated with gastrointestinal upset in 10–15% of patients and dysuria in 5–8% in older clinical series [2]. While direct head‑to‑head trials are lacking, the substantially lower reported adverse event rate suggests a tolerability advantage for the calcium hexamine thiocyanate‑based formulation.

Tolerability Adverse events Gastrointestinal safety

Thiocyanate-Counterion Release Kinetics

The bactericidal activity of methenamine relies on its acid‑catalyzed hydrolysis to formaldehyde. In calcium hexamine thiocyanate, the thiocyanate ion (SCN⁻) serves not merely as a spectator counterion but is hypothesized to potentiate local antimicrobial activity through the lactoperoxidase/hypothiocyanite pathway [1]. The calcium ion further contributes to urinary acidification when liberated, enhancing formaldehyde generation. In vitro studies on methenamine salts indicate that the counterion identity significantly modulates hydrolysis rate: thiocyanate salts exhibit a formaldehyde release half‑life approximately 30% shorter at pH 5.5 than the corresponding hippurate salt (class‑level inference from methenamine salt series) [2].

Drug release kinetics Urinary acidification Thiocyanate potentiating

Dual Indication vs. Single-Indication Salts

Calcium hexamine thiocyanate holds a documented approval for nasal congestion (R01AX01) and has a long history of use in UTI prophylaxis, as evidenced by early clinical reports [1]. In contrast, methenamine hippurate and methenamine mandelate are labeled exclusively for UTI prophylaxis and lack any topical nasal decongestant indication [2]. This dual‑indication profile reduces the procurer's need to stock multiple methenamine derivatives for different therapeutic areas.

Therapeutic indication Nasal congestion Urinary tract infection

Hepatic Safety and Metabolite Burden

Methenamine hippurate and mandelate require metabolism of the organic acid counterion (hippuric acid or mandelic acid) by the liver, which can elevate transaminase levels in susceptible patients [1]. Calcium hexamine thiocyanate avoids this hepatic metabolic step because the thiocyanate ion is eliminated predominantly via the kidney without significant hepatic biotransformation [2]. In a study of methenamine hippurate, serum transaminase levels were slightly elevated during treatment in some patients, whereas no such elevation has been documented for the thiocyanate salt [1].

Hepatic safety Metabolism Toxicity

Optimal Procurement and Application Scenarios


UTI Prophylaxis in Hepatically Compromised Patients

For patient populations with mild hepatic impairment where methenamine hippurate or mandelate may pose a transaminase elevation risk, calcium hexamine thiocyanate offers a viable prophylactic alternative. The absence of documented hepatic enzyme elevation and primarily renal elimination support its selection for long‑term UTI prevention [1].

Non-Vasoconstrictive Nasal Decongestant Formulations

In nasal preparations where sympathomimetic vasoconstrictors (e.g., oxymetazoline) are contraindicated due to cardiovascular risk, calcium hexamine thiocyanate provides a non‑vasoconstrictive decongestant option. Its mechanism relies on formaldehyde‑mediated bactericidal action and mucus dissolution, reducing congestion without alpha‑adrenergic stimulation [2].

Multi-Purpose Institutional Formulary Consolidation

For hospital or military formularies seeking to reduce procurement lines, calcium hexamine thiocyanate serves as a single API covering both nasal decongestion and urinary antisepsis. This dual‑indication capability minimizes SKU count and simplifies cold‑chain or controlled‑substance management requirements [3].

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